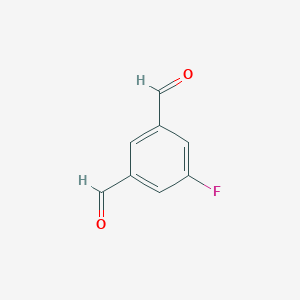

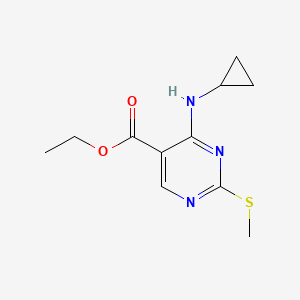

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

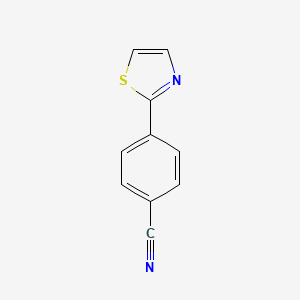

The compound “Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Pyrrole compounds are aromatic and exhibit electrophilic substitution reactions similar to other aromatic compounds like benzene. They can undergo reactions such as halogenation, nitration, sulfonation, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique

Antimicrobial Applications

A study by Hublikar et al. (2019) describes the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation for in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, highlighting the potential of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives as significant antimicrobial agents. The antimicrobial activity was attributed to the presence of the heterocyclic ring in the structure, and it was noted that introducing a methoxy group into the structure increased the activity (Hublikar et al., 2019).

Synthesis of α-Aminopyrrole Derivatives

Galenko et al. (2019) developed a synthetic pathway for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This synthesis involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" that occurs in a domino mode, leading to pyrrole-containing products. This method facilitates the synthesis of α-aminopyrrole derivatives, which are valuable building blocks in medicinal chemistry, demonstrating the versatility of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives in synthesizing biologically relevant compounds (Galenko et al., 2019).

Heterocyclic Chemistry Applications

Dubovtsev et al. (2019) investigated the spiro heterocyclization of Methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate with a carbocyclic enol, showcasing the compound's role in the formation of complex heterocyclic structures. This study emphasizes the compound's utility in constructing novel heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and materials science (Dubovtsev et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBXYFBJILFUBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443083 |

Source

|

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

CAS RN |

188524-66-5 |

Source

|

| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)